3,4-Dihydroisoquinolin-1(2H)-ones are a class of heterocyclic organic compounds characterized by a fused benzene ring and a six-membered lactam ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as important building blocks for the synthesis of more complex molecules with potential pharmaceutical applications. [, , , , ]
Cross-coupling/cyclization/N-deprotection/N-alkylation sequence: This approach utilizes readily available starting materials, such as 2-bromobenzoates and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, to synthesize a diverse range of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. []
Multi-step synthesis from substituted benzoic acid derivatives: This method involves a series of reactions, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, to obtain the desired 3,4-dihydroisoquinolin-1(2H)-one derivative. []
Cyclization of phthalide derivatives: Isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones can be converted into the corresponding amino compounds, which upon cyclization yield 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones. []
The molecular structure of 3,4-dihydroisoquinolin-1(2H)-ones is characterized by a planar or near-planar isoquinoline ring system, with the exception of the nitrogen atom and the adjacent sp3 hybridized carbon atom in the lactam ring. The bond length between the nitrogen and carbonyl carbon atoms is typically close to a double bond, indicating electron delocalization within the lactam moiety. []
N-Alkylation: The nitrogen atom in the lactam ring can be alkylated with various alkyl halides or other alkylating agents. []
Condensation reactions: The carbonyl group in the lactam ring can participate in condensation reactions with amines and hydrazines to yield various heterocyclic derivatives. [, , ]
Oxidation: Oxidation of the dihydroisoquinoline ring system can lead to the formation of isoquinolones. []
IKur channel blocking activity: This mechanism is relevant for the treatment of atrial fibrillation. []
Protein-tyrosine kinase (PTK) inhibition: PTK inhibitors have shown promise as anticancer agents. []
PDE9A inhibition: PDE9A inhibitors are being investigated for the treatment of cognitive disorders. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: